molecular formula C11H18ClN3O2 B1456229 2-{[3-(Dimethylamino)propyl]amino}nicotinic acid hydrochloride CAS No. 1220017-34-4

2-{[3-(Dimethylamino)propyl]amino}nicotinic acid hydrochloride

Cat. No.: B1456229
CAS No.: 1220017-34-4
M. Wt: 259.73 g/mol
InChI Key: LMDPOPNTUIBIER-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader historical significance of nicotinic acid research. The foundation for understanding nicotinic acid derivatives was established through groundbreaking work conducted at the University of Wisconsin-Madison, where Conrad Arnold Elvehjem demonstrated in 1937 that nicotinic acid, also known as niacin or vitamin B3, served as a cure for pellagra. This discovery proved that nicotinic acid found in fresh meat and yeast possessed essential biological properties, establishing the scientific basis for subsequent derivative development.

The evolution from basic nicotinic acid to more complex derivatives like this compound reflects decades of medicinal chemistry advancement. The incorporation of dimethylaminopropyl moieties into nicotinic acid structures represents a strategic approach to enhance biological activity and target specificity. This synthetic modification emerged from understanding that structural modifications to the nicotinic acid backbone could dramatically alter pharmacological properties while maintaining essential biological recognition elements.

The specific compound this compound was developed through systematic exploration of nicotinic acid derivatives aimed at creating compounds with improved therapeutic potential. The synthesis methodology involves sophisticated organic chemistry techniques that demonstrate the maturation of pharmaceutical chemistry from its early vitamin discovery origins to contemporary drug design principles.

Structural Classification and Nomenclature

This compound belongs to the chemical class of nicotinic acid derivatives and represents a sophisticated example of heterocyclic carboxylic acid modification. The compound's International Union of Pure and Applied Chemistry name is 2-[3-(dimethylamino)propylamino]pyridine-3-carboxylic acid; hydrochloride, which precisely describes its structural components and salt formation.

Table 1: Molecular Properties of this compound

Property Value Reference
Molecular Formula C₁₁H₁₇N₃O₂·HCl
Molecular Weight 248.2 g/mol
Physical State White crystalline powder
Solubility Soluble in water
Chemical Classification Nicotinic acid derivative

The molecular structure features a pyridine ring system characteristic of nicotinic acid derivatives, with the carboxylic acid functional group maintaining the essential recognition elements for biological activity. The dimethylaminopropyl substituent at the 2-position creates a distinctive structural modification that significantly influences the compound's chemical and biological properties. This substituent contains both tertiary amine functionality and a flexible propyl linker, providing opportunities for specific molecular interactions.

The structural design incorporates functional groups that facilitate interaction with biological targets, particularly through the presence of the amino group and the dimethylaminopropyl substituent. The pyridine ring maintains the aromatic character essential for many biological recognition processes, while the carboxylic acid group provides sites for further chemical modification or salt formation. The hydrochloride salt formation enhances water solubility compared to the free base form, representing a common pharmaceutical strategy for improving compound handling and formulation properties.

Relevance in Academic Research

This compound has emerged as a compound of significant interest in multiple areas of academic research, particularly in studies investigating nicotinic receptor interactions and drug development applications. Research indicates that this compound exhibits notable biological activities, with investigations focusing on its interactions with various enzymes and proteins, suggesting potential roles in modulating biological pathways.

The compound's relevance in academic research extends to its potential therapeutic applications, with studies exploring its capacity to influence cellular processes and its potential for drug development, particularly in targeting nicotinic receptors. The structural features that enable specific molecular targeting make it valuable for research into receptor-ligand interactions and pathway modulation. Preliminary investigations suggest implications in neurological research due to its structural characteristics that may facilitate interactions with neural receptor systems.

Table 2: Research Applications and Findings

Research Area Findings Application Reference
Enzyme Interactions Notable biological activities demonstrated Drug development
Protein Binding Specific molecular target interactions Receptor studies
Cellular Processes Potential pathway modulation Therapeutic research
Nicotinic Receptors Targeting potential identified Neurological research

The synthesis methodology for this compound involves the reaction of nicotinic acid with 3-(dimethylamino)propylamine, typically conducted under specific conditions with appropriate solvents and catalysts to optimize yield and purity. This synthetic approach demonstrates the compound's accessibility for research purposes while maintaining high standards for chemical purity essential in academic investigations.

Contemporary research applications include screening assays for identifying novel biological activities, where the compound's unique structural features position it as a candidate for various biological process investigations. The presence of potentially bioactive functional groups makes it suitable for inclusion in comprehensive screening programs aimed at discovering new therapeutic targets or understanding complex biological mechanisms.

The compound's utility in academic research is further enhanced by its chemical stability and water solubility properties, which facilitate experimental design and implementation across diverse research methodologies. These characteristics enable researchers to conduct studies requiring aqueous solution preparation, cellular assays, and biochemical investigations without significant solubility limitations that often complicate research with related compounds.

Properties

IUPAC Name

2-[3-(dimethylamino)propylamino]pyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2.ClH/c1-14(2)8-4-7-13-10-9(11(15)16)5-3-6-12-10;/h3,5-6H,4,7-8H2,1-2H3,(H,12,13)(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDPOPNTUIBIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=C(C=CC=N1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220017-34-4
Record name 3-Pyridinecarboxylic acid, 2-[[3-(dimethylamino)propyl]amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220017-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of 2-Aminonicotinic Acid Core

A crucial precursor in the synthesis is 2-aminonicotinic acid, prepared via:

  • Starting Material: 2-chloro-3-nitropyridine,
  • Step 1: Reaction with liquefied ammonia under pressure (35–80 °C, 5–15 hours) in an autoclave to yield 2-amino-3-nitropyridine,
  • Step 2: Alkaline hydrolysis of 2-amino-3-nitropyridine (30–90 °C, 2–6 hours) using sodium or potassium hydroxide,
  • Step 3: Acidification to pH 3–5 to precipitate 2-aminonicotinic acid,
  • Yields and Purity: Product purity reaches ~97%, total yield up to 89.2%.

This method is industrially favorable due to low-cost raw materials, environmental friendliness, and ease of scale-up.

Preparation of 3-(Dimethylamino)propyl Chloride Hydrochloride Intermediate

The 3-(dimethylamino)propyl moiety is introduced via the intermediate 3-(dimethylamino)propyl chloride hydrochloride, synthesized by:

  • Reactants: Dimethylamine gas and allyl chloride,
  • Catalyst: Diatomaceous earth,
  • Solvent: Toluene,
  • Conditions: Stirring at 45 °C for 10 hours,
  • Workup: Distillation under reduced pressure, washing, acidification to pH 2–3, reflux at 112 °C for 12 hours,
  • Yield: Approximately 90% with 99.1% purity.

This intermediate is essential for subsequent amination steps.

Coupling of 2-Aminonicotinic Acid with 3-(Dimethylamino)propyl Group

The final step involves coupling the 2-aminonicotinic acid with the 3-(dimethylamino)propyl moiety, often via amide bond formation or nucleophilic substitution, using carbodiimide coupling reagents such as:

This method allows high yields and purity of the target compound.

Summary Table of Preparation Steps

Step Reaction Conditions Yield (%) Purity (%) Notes
1 2-chloro-3-nitropyridine + NH3 (autoclave) 35–80 °C, 5–15 h ~90 99 (precursor) Pressure reaction, industrial scale
2 Hydrolysis of 2-amino-3-nitropyridine 30–90 °C, 2–6 h, NaOH/KOH 85–89 97 Alkaline hydrolysis, acid precipitation
3 Synthesis of 3-(dimethylamino)propyl chloride hydrochloride 45 °C, 10 h, toluene, diatomaceous earth catalyst 90 99.1 Distillation and acidification steps
4 Coupling using EDC·HCl and HOBt RT, several hours, methanol/DCM 67–90 High Amide coupling, purification by chromatography

Detailed Research Findings and Notes

  • The hydrolysis step in the 2-aminonicotinic acid synthesis is sensitive to temperature and base concentration; optimal yields are obtained at 65–70 °C with 1–2 M NaOH or KOH.
  • The 3-(dimethylamino)propyl chloride hydrochloride intermediate synthesis benefits from the use of diatomaceous earth as a catalyst, which enhances reaction efficiency and selectivity.
  • The carbodiimide coupling method employing EDC·HCl and HOBt is widely recognized for its mild conditions and high coupling efficiency, minimizing side reactions and facilitating purification.
  • Industrially, the process emphasizes environmentally friendly solvents and reagents, with minimized waste and high atom economy.

Chemical Reactions Analysis

2-{[3-(Dimethylamino)propyl]amino}nicotinic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under appropriate conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biomedical Research Applications

1. Neurological Studies
Research indicates that compounds similar to 2-{[3-(Dimethylamino)propyl]amino}nicotinic acid hydrochloride may have implications in the treatment of neurological disorders. The structure of this compound allows it to interact with nicotinic acetylcholine receptors, which are crucial in neurotransmission. Studies have shown that modulation of these receptors can influence cognitive functions and may offer therapeutic avenues for conditions like Alzheimer's disease and schizophrenia.

Case Study : A study published in Neuropharmacology explored the effects of related compounds on cognitive deficits in animal models. The findings suggested that compounds targeting nicotinic receptors could enhance cognitive performance, indicating potential for further research on this compound.

2. Cancer Research
The compound's ability to interact with specific receptors also positions it as a candidate for cancer research. Nicotinic receptors have been implicated in tumor growth and metastasis. Preliminary studies suggest that modulating these receptors could inhibit cancer cell proliferation.

Data Table: Potential Effects on Cancer Cell Lines

Cell LineTreatment Concentration (µM)Effect Observed
MCF-7 (Breast)10Reduced proliferation
A549 (Lung)20Induced apoptosis
HeLa (Cervical)15Cell cycle arrest

Pharmacological Applications

1. Drug Development
Due to its structural resemblance to known pharmacophores, this compound is being investigated for its potential as a lead compound in drug discovery programs aimed at developing new therapeutics for various diseases.

2. Forensic Applications
The compound has also been noted for its utility in forensic science, particularly in toxicology. Its distinct chemical profile can assist in the identification of substances involved in drug-related cases.

Mechanism of Action

The mechanism of action of 2-{[3-(Dimethylamino)propyl]amino}nicotinic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to nicotinic acid receptors and modulate their activity, leading to various biological effects . It may also interact with other cellular components, influencing signaling pathways and cellular functions .

Comparison with Similar Compounds

Quinoline-Based Derivatives ()

Compounds such as N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C₁₅H₂₀ClN₃O₂, MW 309.79) share a tertiary amine substituent but differ in their aromatic core (quinoline vs. pyridine). Key distinctions include:

  • Substituent Linkage: The carboxamide linkage in quinoline derivatives may reduce metabolic stability compared to the direct amino linkage in the target compound.

Benzoic Acid Esters ()

p-Aminobenzoic acid 3-(dimethylamino)propyl ester hydrochloride (C₁₃H₂₀ClN₃O₂, ~300 g/mol) features a benzoic acid core with an ester-linked dimethylaminopropyl group. Differences include:

  • Acidity : The benzoic acid’s carboxylic acid (pKa ~4.2) is less acidic than nicotinic acid’s pyridine-linked carboxylic acid (pKa ~2.1), affecting ionization at physiological pH.
  • Stability: The ester group is prone to hydrolysis, unlike the amide or direct amino linkages in the target compound.
  • Applications : Benzoic acid esters are used in drug delivery or local anesthetics, whereas the target’s pyridine core may target neurological pathways .

Carbamate Pesticides ()

Propamocarb hydrochloride (C₉H₂₀ClN₃O₂, MW 256.75) contains a carbamate group linked to a dimethylaminopropyl chain. Key contrasts:

  • Functional Group : The carbamate (urethane) group in Propamocarb acts as a reversible acetylcholinesterase inhibitor, while the target’s carboxylic acid may interact with metal ions or basic residues in enzymes.

Naphthalene and Indole Derivatives ()

4-{[3-(Dimethylamino)propyl]amino}-1-naphthyl diazenyl-naphthalenesulfonic acid hydrochloride (C₂₅H₂₇ClN₄O₃S, MW 523.08) highlights:

  • Size and Solubility : The naphthalene-sulfonic acid system increases molecular weight and water solubility compared to the target’s smaller, less polar structure.
  • Electronic Effects : The sulfonic acid group (strongly acidic) and diazenyl linker enable diverse binding modes, unlike the target’s carboxylic acid and amine groups .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Applications
2-{[3-(Dimethylamino)propyl]amino}nicotinic acid HCl Pyridine 2-position: dimethylaminopropylamino 259.74 Enzyme inhibition, therapeutics
N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide HCl Quinoline 2-carboxamide, 4-hydroxy 309.79 Antimicrobial, anticancer
p-Aminobenzoic acid 3-(dimethylamino)propyl ester HCl Benzoic acid 3-(dimethylamino)propyl ester ~300 Drug delivery, local anesthetics
Propamocarb HCl Carbamate 3-(dimethylamino)propyl carbamate 256.75 Pesticide (fungicide)
4-...naphthalenesulfonic acid HCl Naphthalene Diazenyl-sulfonic acid, dimethylaminopropylamino 523.08 Dyes, biochemical probes

Research Findings and Implications

  • Substituent Effects: The dimethylaminopropyl group enhances solubility and bioavailability across analogs but alters target specificity based on core structure. For example, in Propamocarb, this group aids in membrane penetration for pesticidal activity, while in the target compound, it may facilitate binding to neuronal receptors .
  • Metabolic Stability: Direct amino linkages (target compound) are more metabolically stable than ester or carbamate linkages, influencing drug half-life .
  • Electronic Properties : The pyridine core’s electron-withdrawing effect stabilizes the carboxylic acid, making it more acidic than benzoic acid derivatives, which could enhance interactions with basic residues in enzymes .

Biological Activity

2-{[3-(Dimethylamino)propyl]amino}nicotinic acid hydrochloride is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H18_{18}ClN3_3O2_2
  • Molecular Weight : 273.76 g/mol

This compound features a nicotinic acid core with a dimethylaminopropyl side chain, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with nicotinic receptors. It modulates the activity of these receptors, influencing various cellular processes such as:

  • Signal Transduction : The compound may enhance or inhibit signaling pathways associated with nicotinic receptors, affecting neurotransmitter release and neuronal excitability.
  • Enzyme Interaction : It has been shown to interact with specific enzymes, potentially altering metabolic pathways and influencing cellular homeostasis.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Antioxidant Activity : Studies indicate that derivatives of nicotinic acid exhibit antioxidant properties, which can protect cells from oxidative stress .
  • Antimicrobial Effects : Preliminary findings suggest potential antimicrobial activity against various bacterial strains, although specific data on this compound is limited.
  • Cardiovascular Benefits : Similar compounds have been evaluated for their role in managing dyslipidemia and cardiovascular risks. For instance, prolonged-release formulations of nicotinic acid have shown efficacy in increasing HDL cholesterol levels while being well-tolerated by patients .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantExhibits significant DPPH scavenging activity
AntimicrobialPotential activity against Gram-positive bacteria
CardiovascularImproved lipid profiles in dyslipidemia patients

Case Study: Cardiovascular Risk Management

A multicenter study evaluated the safety and tolerability of prolonged-release nicotinic acid in patients with dyslipidemia. The results indicated that the treatment was well-tolerated with common side effects being mild (e.g., flushing), supporting its use in managing cardiovascular risk factors associated with low HDL cholesterol levels .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 2-{[3-(Dimethylamino)propyl]amino}nicotinic acid hydrochloride?

  • Methodological Answer : Utilize Design of Experiments (DOE) to systematically explore reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example, fractional factorial designs can identify critical factors affecting yield, while response surface methodology (RSM) optimizes interactions between variables. Statistical validation via ANOVA ensures robustness . Additionally, reference analytical standards (e.g., those from Sigma-Aldrich in ) should be used for purity validation.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Employ orthogonal analytical techniques:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) for structural elucidation.
  • HPLC-MS (using columns and buffers as in ) to assess purity and detect trace impurities.
  • Thermogravimetric analysis (TGA) to determine thermal stability and hydrate/solvate content.
  • Dynamic light scattering (DLS) for solubility and aggregation studies in aqueous buffers (e.g., PBS from ). Cross-validate results with reference spectra from databases like PubChem ().

Q. What are the key stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines:

  • Test degradation under varying temperatures (4°C, 25°C, 40°C) and humidity (40–75% RH).
  • Monitor via HPLC for decomposition products (e.g., free amine or nicotinic acid derivatives).
  • Use inert atmospheres (argon/vacuum sealing) and desiccants for long-term storage .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound’s reactivity and interaction with biological targets?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT for reaction pathways) and molecular dynamics simulations (e.g., binding affinity to enzymes). Tools like ICReDD’s reaction path search methods () integrate computational predictions with experimental validation. For example, calculate the pKa of the dimethylamino group to predict protonation states in physiological conditions .

Q. How should researchers address contradictory data in analytical profiles (e.g., NMR vs. MS results)?

  • Methodological Answer :

  • Replicate experiments under controlled conditions to rule out procedural errors.
  • Use orthogonal techniques : Pair NMR with X-ray crystallography (if crystals are obtainable) or IR spectroscopy.
  • Apply multivariate analysis (e.g., PCA) to identify outliers or confounding variables in datasets .
  • Cross-reference with certified reference materials (e.g., CRMs from ) to validate analytical methods.

Q. What strategies are effective for scaling up the synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Continuous flow chemistry improves reproducibility and heat/mass transfer.
  • Chiral chromatography (e.g., using columns from ) or enzymatic resolution to retain enantiopurity.
  • Monitor critical quality attributes (CQAs) via PAT (Process Analytical Technology) tools like in-line FTIR .

Q. How can researchers investigate the compound’s potential as a protease inhibitor or receptor modulator?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) (as in ’s TFGA electrodes) to measure binding kinetics.
  • Cell-based assays (e.g., luciferase reporters) for functional activity in pathways like IL-6/MMP3 ().
  • Docking studies (AutoDock Vina) to predict binding poses, followed by mutagenesis to validate key residues .

Methodological Notes

  • Data Validation : Always use certified reference standards (e.g., TraceCERT® in ) for calibration.
  • Ethical Compliance : Follow GHS safety protocols () for handling toxic intermediates.
  • Interdisciplinary Integration : Combine synthetic chemistry with computational tools () and advanced analytics () to resolve complex research challenges.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-{[3-(Dimethylamino)propyl]amino}nicotinic acid hydrochloride
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2-{[3-(Dimethylamino)propyl]amino}nicotinic acid hydrochloride

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